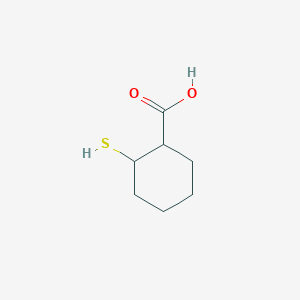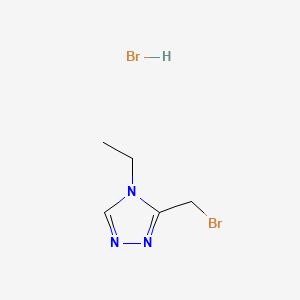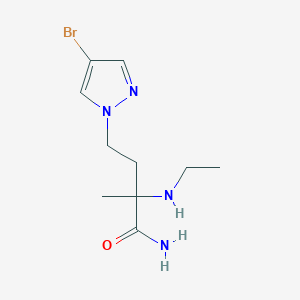
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Amidation: The brominated pyrazole is reacted with 2-(ethylamino)-2-methylbutanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)acetic acid
- 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
- Ethyl (4-bromo-1H-pyrazol-1-yl)acetate
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide is unique due to its specific substitution pattern and the presence of both a brominated pyrazole ring and an ethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H17BrN4O |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
4-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylbutanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-3-13-10(2,9(12)16)4-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
QWRZUTDUYXIALI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)(CCN1C=C(C=N1)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
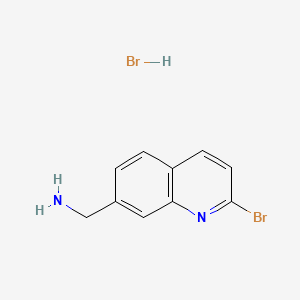
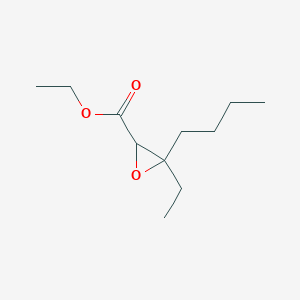
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
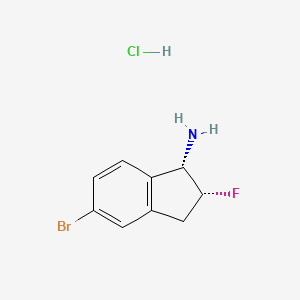
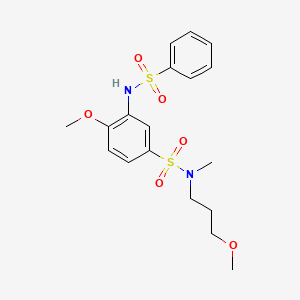
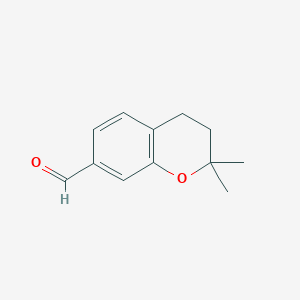
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
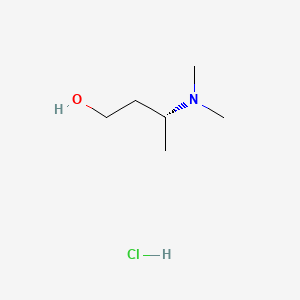
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)

